molecular formula C14H6Cl3N3O3 B11782589 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11782589
M. Wt: 370.6 g/mol
InChI Key: JFLZSIBJWXYADE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with new functional groups replacing the chlorine atoms.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form strong interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the chlorinated phenyl groups, making it less reactive in certain substitution reactions.

    3,5-Dichloro-1,2,4-oxadiazole:

    2-Chloro-5-nitrophenyl-1,2,4-oxadiazole: Similar but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

5-(2-Chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole is unique due to its combination of chlorinated and nitro-substituted phenyl groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H6Cl3N3O3

Molecular Weight

370.6 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(3,5-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H6Cl3N3O3/c15-8-3-7(4-9(16)5-8)13-18-14(23-19-13)11-6-10(20(21)22)1-2-12(11)17/h1-6H

InChI Key

JFLZSIBJWXYADE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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